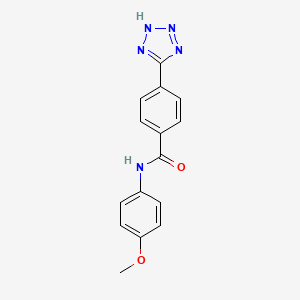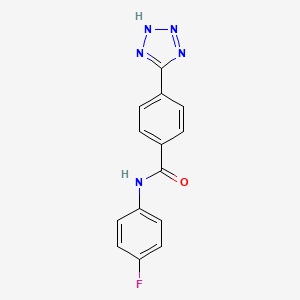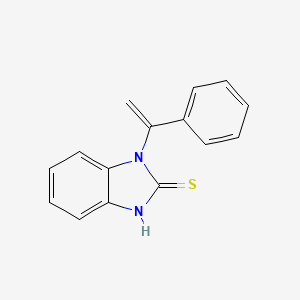
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a thione group and a phenylethenyl substituent
Preparation Methods
The synthesis of 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-phenylethylamine with carbon disulfide, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Reaction Conditions: The reaction conditions often include refluxing the mixture at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding benzimidazole derivatives.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, bromine, and nitric acid. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and reaction times.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted phenylethenyl derivatives.
Scientific Research Applications
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-phenylethanol, 1-phenylethylamine, and benzimidazole derivatives share structural similarities.
Properties
CAS No. |
142071-80-5 |
|---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3-(1-phenylethenyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H12N2S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18) |
InChI Key |
VCXIKRJGFSYSJN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
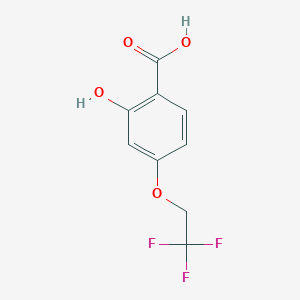
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

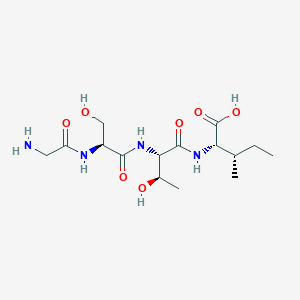
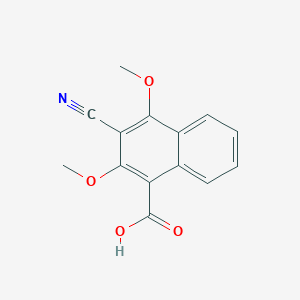
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)
